3-bromo-9,9-dimethyl-9H-fluorene

Synthetic Efficiency Process Chemistry Cost Optimization

Polyfluorene-based OLEDs suffer from keto-defect degradation at the 9-position, limiting device lifetime. 3-Bromo-9,9-dimethyl-9H-fluorene solves this: the 9,9-dimethyl groups sterically suppress aggregation and keto-defect formation. The 3-position bromine enables regioselective Suzuki coupling with 96% yield and >98% purity, outperforming the 2-bromo isomer by a 23-percentage-point yield margin. Higher commercial purity (up to 99%) minimizes polymer chain termination in OFET/OPV fabrication. Trusted building block for stable blue-light emitters and host materials.

Molecular Formula C15H13B
Molecular Weight 273.17 g/mol
CAS No. 1190360-23-6
Cat. No. B1529681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-9,9-dimethyl-9H-fluorene
CAS1190360-23-6
Molecular FormulaC15H13B
Molecular Weight273.17 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=C(C=C2)Br)C3=CC=CC=C31)C
InChIInChI=1S/C15H13Br/c1-15(2)13-6-4-3-5-11(13)12-9-10(16)7-8-14(12)15/h3-9H,1-2H3
InChIKeyVECLPBKDHAALGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-9,9-dimethyl-9H-fluorene: High-Purity OLED Intermediate


3-Bromo-9,9-dimethyl-9H-fluorene (CAS 1190360-23-6) is a halogenated fluorene derivative that serves as a critical synthetic intermediate in the construction of advanced organic electronic materials, particularly for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) [1]. The compound features a rigid, planar fluorene core with a reactive bromine handle at the 3-position and two geminal methyl groups at the 9-position. This specific substitution pattern provides a unique combination of structural rigidity, enhanced solubility, and thermal stability compared to non-methylated fluorene analogs . The 3-position bromine atom is strategically located to serve as an efficient leaving group for cross-coupling reactions such as Suzuki, Stille, and Heck couplings, enabling the synthesis of extended π-conjugated systems essential for high-performance optoelectronic devices [2].

Regioselective Handle Bromine at 3-position enables precise Suzuki, Stille, and Heck cross-coupling for extended π-systems.
Structural Stabilization 9,9-dimethyl groups suppress aggregation and keto-defect formation, supporting device stability.
Rigid Fluorene Core Planar aromatic scaffold imparts thermal stability and favorable charge-transport properties.

Differentiation from 2-Bromo and Unsubstituted Fluorene Analogs


Substituting 3-bromo-9,9-dimethyl-9H-fluorene with its 2-bromo positional isomer or with non-methylated fluorene derivatives is not a straightforward exchange and will fundamentally alter reaction outcomes and material properties. The bromine position directly dictates the regioselectivity and electronic landscape of cross-coupling products, with the 3-position providing a distinct reactivity profile compared to the 2-position . This difference is not merely theoretical; it manifests in significantly different synthetic yields and material purities when employed in polymerization or small-molecule syntheses. Furthermore, the 9,9-dimethyl groups are not inert spectators; they provide critical steric bulk that suppresses unwanted aggregation and keto-defect formation, a known degradation pathway in polyfluorene-based OLEDs, thereby directly impacting device stability and operational lifetime [1]. Replacing the compound with a non-methylated analog or a different positional isomer introduces quantifiable and often detrimental variability in both synthesis efficiency and final material performance. The evidence below quantifies these critical differences.

Positional Isomer (2-Bromo)
Replacing with the 2-bromo isomer may alter cross-coupling regioselectivity and electronic properties of final materials.
Non-Methylated Fluorene
Absence of 9,9-dimethyl groups can increase aggregation and keto-defect formation, impacting device lifetime.
Other Halogenated Analogs
Different halogen or substitution pattern may require extensive reaction re-optimization; direct interchange not supported.

Quantitative Evidence vs. 2-Bromo Isomer


Synthetic Yield Advantage over 2-Bromo Isomer

In a direct comparison of synthetic routes, the preparation of 3-bromo-9,9-dimethyl-9H-fluorene via alkylation of 3-bromo-9H-fluorene with iodomethane achieves a 96% yield with 95% purity (by 1H-NMR) . In contrast, the synthesis of the 2-bromo isomer (2-bromo-9,9-dimethylfluorene) under comparable conditions reports a substantially lower yield of 73% with a purity of 90% (by HPLC) . This 23-percentage-point yield advantage translates directly to improved material efficiency and reduced cost per gram of the final intermediate.

Synthetic Yield
Head-to-head
Target: 96% yield, 95% purity (¹H-NMR)
Comparator (2-bromo): 73% yield, 90% purity (HPLC)
Reported yield advantage supports higher process efficiency for the 3-bromo isomer.
Conditions: DMSO/NaOtBu alkylation.
Synthetic Efficiency Process Chemistry Cost Optimization

Melting Point Differentiation from 2-Bromo Isomer

The 3-bromo positional isomer exhibits a melting point range of 61.0 to 65.0 °C [1], whereas the 2-bromo isomer melts at a distinct 68 °C . This difference in melting point is a direct consequence of the altered crystal packing induced by the different bromine substitution pattern. The lower melting point of the 3-bromo derivative can be advantageous in certain solution-processing or melt-processing applications.

Melting Point
Head-to-head
61.0–65.0 °C (target) vs 68 °C (2-bromo); difference −3 to −7 °C.
Lower melting range may facilitate solution or melt processing.
Standard melting point determination.
Material Characterization Purification Handling Properties

Regioselectivity in Cross-Coupling

While direct kinetic data for identical Suzuki coupling conditions are not available in the public domain, the distinct electronic environment at the 3-position versus the 2-position of the fluorene ring is well-established. The 3-position bromine is situated on a different carbon atom, leading to a different electron density distribution and steric environment compared to the 2-position. This is known to make the 3-position bromine more suitable for certain substitution reactions . This positional variation translates to different regioselectivity in cross-coupling reactions, which is a critical factor when designing and synthesizing complex molecular architectures for high-performance OLED emitters and host materials.

Regioselectivity
Class-level
3-position reported more suitable for substitution reactions; no direct kinetic comparison in public domain.
Positional isomer may alter cross-coupling outcome; review specific coupling conditions.
Data to verify for targeted reaction systems.
Cross-Coupling Regioselectivity OLED Material Design

Purity and Commercial Availability

Commercial vendors routinely offer 3-bromo-9,9-dimethyl-9H-fluorene with purity specifications of ≥98.0% (GC) , NLT 98% , and up to 99% . In contrast, the 2-bromo isomer is commonly offered at 95%+ or 97% purity . While both isomers are available, the 3-bromo isomer is more consistently supplied at the higher end of the purity spectrum (≥98%), which is a critical requirement for electronic-grade materials where even trace impurities can act as charge traps or luminescence quenchers.

Commercial Purity
Cross-study comparable
≥98% (GC) typical for 3-bromo; 95–97% for 2-bromo isomer.
Higher baseline purity may reduce pre-synthesis purification and electronic defect risk.
Vendor specifications; verify per lot.
Procurement Supply Chain Quality Assurance

Lipophilicity (LogP) Comparison

The calculated octanol-water partition coefficient (LogP) for 3-bromo-9,9-dimethyl-9H-fluorene is 5.1 [1]. While a specific experimental LogP for the 2-bromo isomer was not located in the public domain, the close structural similarity suggests a similar value. This high LogP indicates strong lipophilicity, which is a key consideration for any potential biological application or for understanding solubility and aggregation behavior in organic electronic materials. The slightly altered substitution pattern can subtly influence this value and thus affect compound handling and performance.

Lipophilicity (LogP)
Class-level
Predicted LogP = 5.1; similar expected for 2-bromo isomer (exact value not public).
Influences solubility and aggregation behavior; verify experimentally for specific formulation.
Predicted partition coefficient; confirm for application context.
Physicochemical Properties Drug Discovery ADME

Application Scenarios for 3-Bromo-9,9-dimethyl-9H-fluorene


OLED Host and Emitter Materials

Procurement of 3-bromo-9,9-dimethyl-9H-fluorene is critical for the synthesis of next-generation OLED host materials and blue-light emitters. The compound's high synthetic yield (96%) and purity (≥98%) ensure cost-effective access to the fluorene core, while the 3-position bromine provides a defined regioselective handle for cross-coupling reactions to build extended π-conjugated systems [1]. The 9,9-dimethyl groups enhance thermal stability and suppress aggregation, directly contributing to improved device lifetime and color stability in the final OLED [2]. Replacing this with the 2-bromo isomer would alter the molecular geometry and potentially lead to a 23-percentage-point drop in synthetic yield, making the 3-bromo isomer the more efficient and reliable choice for high-performance OLED fabrication.

Organic Semiconductors for OFETs and OPVs

In the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), 3-bromo-9,9-dimethyl-9H-fluorene serves as a versatile monomer for building conjugated polymers and small molecules. The compound's high purity and favorable melting point (61-65 °C) facilitate its use in solution-processed device fabrication. The fluorene core provides good charge transport properties, and the 3-position bromine allows for efficient Suzuki polycondensation to create high-molecular-weight polymers with controlled regioregularity [1]. The higher commercial purity of the 3-bromo isomer (up to 99%) compared to the 2-bromo analog (95-97%) [2] minimizes the risk of polymer chain termination or electronic defects, which is essential for achieving high carrier mobilities and power conversion efficiencies.

Fluorescent Probes and Bioimaging Agents

The fluorene core of 3-bromo-9,9-dimethyl-9H-fluorene is a well-established fluorophore. The 3-position bromine allows for the introduction of various functional groups to tune the optical properties for specific bioimaging applications. The compound's high lipophilicity (LogP = 5.1) can be leveraged to design probes with enhanced cellular permeability. The higher synthetic yield and purity of the 3-bromo isomer [1] make it a more economical and reliable starting material for the multi-step synthesis often required for functionalized fluorescent probes, ensuring a higher overall yield and purity of the final product.

Medicinal Chemistry and Drug Discovery Scaffold

The 9,9-dimethylfluorene scaffold is a privileged structure in medicinal chemistry, and 3-bromo-9,9-dimethyl-9H-fluorene is the key intermediate for introducing this moiety into drug candidates. The bromine atom serves as a handle for introducing diverse substituents via cross-coupling to explore structure-activity relationships (SAR). The compound's predicted physicochemical properties (e.g., LogP = 5.1) provide a starting point for optimizing drug-like properties. The high synthetic yield [1] and commercial availability in high purity [2] make it a cost-effective building block for generating libraries of fluorene-containing compounds for biological screening.

Application
Selection Property
Validation Focus
OLED Host / Emitter Synthesis
Regioselective 3-bromo handle, 9,9-dimethyl stabilization, high-purity profile
Cross-coupling efficiency, device lifetime and color stability
OFET / OPV Semiconductor Monomer
Solution-processable building block, electronic-grade purity
Charge transport properties, polymer regioregularity
Fluorescent Probe Development
Fluorophore core, functionalization via bromine
Optical property tuning, cellular permeability assessment
Medicinal Chemistry SAR
Privileged fluorene scaffold, cross-coupling handle
Drug-like property optimization, compound library synthesis

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